molecular formula C12H17N5O3 B7887042 methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate

methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate

Cat. No.: B7887042
M. Wt: 279.30 g/mol
InChI Key: SUDUAPSPPAJIMD-UHFFFAOYSA-N
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Description

Methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate is a complex organic compound that features a piperazine ring substituted with a pyrimidine group and a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with methyl glycinate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine and pyrimidine moieties provide versatility in chemical reactions and potential for diverse biological activities.

Properties

IUPAC Name

methyl 2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-20-10(18)9-15-12(19)17-7-5-16(6-8-17)11-13-3-2-4-14-11/h2-4H,5-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDUAPSPPAJIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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